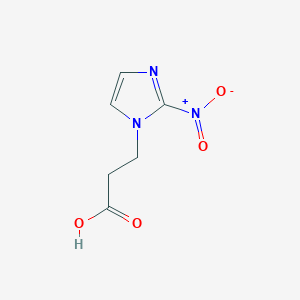
7-Hydroxynalidixic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxynalidixic acid, also known as hydroxynalidixate, belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. Naphthyridine carboxylic acids and derivatives are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group. Hydroxynalidixic acid is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Hydroxynalidixic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxynalidixic acid is primarily located in the cytoplasm.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism : HNA is rapidly absorbed and hydroxylated from nalidixic acid and is primarily excreted in urine. Studies have shown that there is no significant accumulation of HNA during treatment with nalidixic acid, indicating its effective metabolism and excretion (Ferry, Cuisinaud, Pozet, Zech, & Sassard, 1981).
Spectrofluorimetric Studies : The interaction of HNA with γ-cyclodextrin has been investigated through fluorescence spectroscopy. This research has led to the development of a fluorimetric method for determining HNA concentration in γ-cyclodextrin aqueous solutions, enhancing the understanding of its chemical properties (Durán-Merás, de la Peña, Salinas, & Cáceres, 1997).
Analytical Methods for Detection : Various methods have been developed for the determination of HNA in biological samples, such as trout muscle tissue. These methods often involve high-performance liquid chromatography (HPLC) and have improved the efficiency and accuracy of detecting HNA and related compounds (Merás, Díaz, López, & Cáceres, 2000).
Metabolism in Different Species : The metabolism of nalidixic acid into HNA has been observed to vary across different animal species. This has implications for understanding how various organisms process and respond to this compound (Harvey & Edelson, 1977).
Implications in Neurological Research : Although not directly related to HNA, research on similar compounds, such as 7-nitroindazole, has shown potential in protecting against neurological damage in models of Parkinson's disease, which may open avenues for exploring HNA's role in similar contexts (Hantraye, Brouillet, Ferrante, Palfi, Dolan, Matthews, & Beal, 1996).
Propriétés
Numéro CAS |
3759-18-0 |
|---|---|
Nom du produit |
7-Hydroxynalidixic acid |
Formule moléculaire |
C12H12N2O4 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
1-ethyl-7-(hydroxymethyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-2-14-5-9(12(17)18)10(16)8-4-3-7(6-15)13-11(8)14/h3-5,15H,2,6H2,1H3,(H,17,18) |
Clé InChI |
FRJDYPGZHOEEKU-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O |
SMILES canonique |
CCN1C=C(C(=O)C2=C1N=C(C=C2)CO)C(=O)O |
Autres numéros CAS |
3759-18-0 |
Synonymes |
7-(hydroxymethyl)nalidixic acid 7-hydroxymethylnalidixic acid 7-hydroxynalidixic acid 7-hydroxynalidixic acid, monosodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6-[4-[4-(phenylmethyl)-1-piperazinyl]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223053.png)
![3-(1,3-benzodioxol-5-ylmethyl)-4,10-dihydro-2H-[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B1223055.png)